2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide
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Overview
Description
2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the 1,2,4-triazolo[1,5-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide stands out due to its specific structure, which allows it to interact with a unique set of molecular targets. Its ability to inhibit multiple enzymes involved in critical signaling pathways makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H12N6O |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-cyano-N-(6-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H12N6O/c20-11-14-3-1-2-4-16(14)18(26)23-19-22-17-6-5-15(12-25(17)24-19)13-7-9-21-10-8-13/h1-10,12H,(H,23,24,26) |
InChI Key |
GILXAMVQKPNNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)NC2=NN3C=C(C=CC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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